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Introduction

Opiranserin (VVZ-149) is a first-in-class, non-narcotic analgesic developed by Vivozon, a
South Korean pharmaceutical company. It represents a novel approach to pain management
by simultaneously targeting multiple pathways involved in the transmission and modulation of
pain signals. This technical guide provides an in-depth overview of the discovery, preclinical
development, and clinical evaluation of Opiranserin, with a focus on its mechanism of action,
experimental validation, and clinical trial design. Opiranserin, marketed as Unafra®, received
approval from the Ministry of Food and Drug Safety (MFDS) in South Korea in December 2024
for the management of postoperative pain.[1]

Discovery and Rationale

The discovery of Opiranserin was driven by a multi-target drug discovery strategy aimed at
identifying compounds with a broader and potentially more effective analgesic profile than
single-target agents. The rationale was to modulate both the ascending and descending pain
pathways to achieve synergistic analgesia and a better safety profile, particularly concerning
the side effects associated with opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action
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Opiranserin is a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A
receptor (5-HT2A).[2] It also exhibits antagonistic activity at the P2X3 receptor.[1][2] This multi

target profile allows it to exert its analgesic effects through distinct but complementary
mechanisms in the central and peripheral nervous systems.

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is primarily located on presynaptic terminals of glycinergic inhibitory interneurons in the
spinal cord. Its function is to reuptake glycine from the synaptic cleft, thereby terminating
inhibitory neurotransmission. By inhibiting GlyT2, Opiranserin increases the concentration of
glycine in the synapse, enhancing the activation of postsynaptic glycine receptors (GlyRs). This
leads to an influx of chloride ions, hyperpolarization of the postsynaptic neuron, and a reduction
in the transmission of nociceptive signals from the periphery to the brain.

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor, a Gg/11 protein-coupled receptor, is expressed in various regions of the
central and peripheral nervous system involved in pain processing. Activation of 5-HT2A
receptors in the spinal cord by descending serotonergic pathways can facilitate pain
transmission. In the periphery, 5-HT2A receptors on nociceptors can increase their sensitivity to
painful stimuli. By acting as an antagonist at 5-HT2A receptors, Opiranserin blocks these pro-
nociceptive effects, contributing to its overall analgesic efficacy.

P2X3 Receptor Antagonism

P2X3 receptors are ligand-gated ion channels predominantly found on primary afferent sensory
neurons. They are activated by adenosine triphosphate (ATP) released from damaged cells,
playing a crucial role in the initiation of pain signals. Opiranserin's antagonism of P2X3
receptors further contributes to its analgesic effect by dampening the initial signaling of tissue
injury.

Quantitative Data

The following table summarizes the in vitro binding affinities of Opiranserin for its primary
targets.
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Target Assay Type Value (IC50) Reference
Glycine Transporter 2 o
Inhibition Assay 0.86 uM [2]
(GlyT2)
Serotonin 2A _
Antagonist Assay 1.3 uM
Receptor (5-HT2A)
P2X3 Receptor Antagonist Assay 0.87 uM

Preclinical Development

The analgesic efficacy of Opiranserin was evaluated in several established animal models of
pain.

Key Preclinical Studies
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Animal Model

Key Findings

Reference

Rat Formalin Test

Dose-dependent reduction in
both phases of the formalin
response, indicating efficacy
against both acute nociceptive

and inflammatory pain.

Rat Spinal Nerve Ligation
(SNL) Model

Significant and dose-
dependent reduction in
mechanical allodynia,
demonstrating efficacy in a
model of neuropathic pain.
Opiranserin (80 mg/kg, p.o.)
reduced mechanical allodynia.

Rat Postoperative Pain Model

Demonstrated analgesic
efficacy comparable to
morphine. Opiranserin (25
mg/kg, s.c.) effectively reduced
mechanical allodynia and pain-
related behaviors with efficacy
comparable to 3 mg/kg

Morphine.

Experimental Protocols

o Objective: To assess the efficacy of a test compound against acute and persistent

inflammatory pain.

e Procedure:

o Male Sprague-Dawley rats are acclimatized to the testing environment.

o A solution of 5% formalin (50 pL) is injected subcutaneously into the plantar surface of the

right hind paw.

o Immediately after injection, the animal is placed in an observation chamber.
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o The amount of time the animal spends licking, biting, or flinching the injected paw is
recorded in 5-minute intervals for a total of 60 minutes.

o The test is biphasic: Phase 1 (0-5 minutes) represents direct chemical irritation of
nociceptors, while Phase 2 (15-60 minutes) reflects inflammatory pain.

o The test compound or vehicle is administered at a specified time before the formalin
injection (e.g., 30 minutes prior for oral administration).

o Endpoint: Reduction in the total time spent in nociceptive behaviors in both phases
compared to the vehicle-treated group.

» Objective: To induce a state of neuropathic pain characterized by mechanical allodynia and
hyperalgesia.

e Procedure:
o Male Sprague-Dawley rats are anesthetized.

o The left L5 and L6 spinal nerves are exposed at a location distal to the dorsal root
ganglion.

o The nerves are tightly ligated with silk suture.
o The incision is closed in layers.

o Animals are allowed to recover for a period of 7-14 days to allow for the full development
of neuropathic pain behaviors.

o Behavioral Assessment (Mechanical Allodynia):
o Animals are placed in a testing chamber with a wire mesh floor.

o Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of
the ipsilateral (ligated) hind paw.

o The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a
withdrawal response in 50% of applications.
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» Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to
the vehicle-treated group.

Clinical Development

Opiranserin has undergone a comprehensive clinical development program, including Phase
1, 2, and 3 clinical trials, primarily for the management of postoperative pain.

Key Clinical Trials

| Trial Identifier | Phase | Indication | Key Objectives | | --- | --- | --- | | NCT02489526 | 2 |
Postoperative Pain following Laparoscopic Colorectal Surgery | To evaluate the analgesic
efficacy and safety of VVZ-149 injections. | | NCT02844725 | 2 | Postoperative Pain following
Laparoscopic and Robotic-Laparoscopic Gastrectomy | To evaluate the analgesic efficacy and
safety of VVZ-149 injections. | | NCT05764525 | 3 | Postoperative Pain following Laparoscopic
Colectomy | To confirm the analgesic efficacy and safety of VVZ-149 injections. |

Experimental Protocols

 Title: A Randomized, Double-Blind, Parallel Group, Placebo-Controlled Study to Evaluate the
Analgesic Efficacy and Safety of VVZ-149 Injections for Post-Operative Pain Following
Laparoscopic Colorectal Surgery.

e Study Design:
o Randomization: 2:1 ratio (VVZ-149: Placebo).
o Blinding: Double-blind (participant, investigator, and outcomes assessor).
o Intervention:
» VVZ-149 Group: A continuous 8-hour intravenous infusion of VVZ-149.
» Placebo Group: A continuous 8-hour intravenous infusion of a matching placebo.
o Patient Population: 60 adult patients undergoing laparoscopic colorectal surgery.

e Inclusion Criteria (Abbreviated):
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[e]

Male or female, 18 to 75 years of age.

o

Scheduled to undergo elective laparoscopic colorectal surgery.

[¢]

American Society of Anesthesiologists (ASA) physical status I, II, or IlI.

[e]

Able to provide informed consent.

o Exclusion Criteria (Abbreviated):

[¢]

History of significant renal, hepatic, or cardiovascular disease.

[e]

Known allergy to opioids or study medication.

o

Chronic use of analgesics.

[¢]

History of alcohol or drug abuse.
e Primary Outcome Measure: Sum of Pain Intensity Difference over 8 hours (SPID-8).
e Secondary Outcome Measures:

o Total opioid consumption.

o Time to first rescue medication.

o Patient global assessment of pain relief.

e Results: The VVZ-149 group showed a 34.2% reduction in opioid consumption over 24 hours
compared to the placebo group. For patients with high levels of preoperative negative affect,
the VVZ-149 group experienced a significant reduction in pain and used 40% less opioids.

 Title: A Phase 3, Multicenter, Randomized, Double-Blind, Parallel Group, Placebo-Controlled
Study to Evaluate the Efficacy and Safety of VVZ-149 Injections for the Treatment of
Postoperative Pain following Laparoscopic Colectomy.

e Study Design:

o Randomization: 1:1 ratio (VVZ-149: Placebo).
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o Blinding: Double-blind.

o Intervention:
» VVZ-149 Group: Intravenous infusion of 1000 mg of VVZ-149.
» Placebo Group: Intravenous infusion of a matching placebo.

o Patient Population: Adult patients undergoing laparoscopic colectomy.

e Inclusion Criteria (Abbreviated):

o Male or female, at least 18 years of age.

o

Undergoing a planned first laparoscopic colectomy.

[¢]

ASA physical status | or Il

[¢]

Pain intensity of > 5 on the Numeric Rating Scale (NRS) after surgery.

[e]

Able to provide written informed consent.
e Exclusion Criteria (Abbreviated):
o Pregnant or breastfeeding.
o Diagnosis of chronic pain.
o Unstable or poorly controlled psychiatric conditions.
e Primary Outcome Measure: Sum of Pain Intensity Difference over 12 hours (SPID-12).
e Secondary Outcome Measures:
o Total number of patient-controlled analgesia (PCA) requests from 0 to 12 hours.

o Total amount of PCA and rescue medication consumption from 0 to 12 hours.

Signaling Pathways and Experimental Workflows
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Opiranserin's Dual Mechanism of Action on Nociceptive
Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Opiranserin (VVZ-149): A Technical Guide to its
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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